molecular formula C18H15ClN2O2 B5084844 N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide

N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide

Cat. No. B5084844
M. Wt: 326.8 g/mol
InChI Key: DSUOXWWEROHIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide, also known as VU6005649, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a highly selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity in the central nervous system.

Mechanism of Action

N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide acts as a positive allosteric modulator of mGlu5 receptors, which means that it enhances the activity of these receptors in response to glutamate, the primary neurotransmitter that activates mGlu5 receptors. This compound binds to a specific site on the receptor, known as the allosteric site, and causes a conformational change that increases the affinity of the receptor for glutamate. This results in an increase in the activity of the receptor, which can lead to a variety of downstream effects, depending on the specific physiological context.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide depend on the specific experimental conditions and the system being studied. In general, this compound has been shown to enhance the activity of mGlu5 receptors, which can lead to a variety of downstream effects, including increased neurotransmitter release, altered synaptic plasticity, and changes in gene expression. These effects have been observed in a variety of systems, including cultured neurons, brain slices, and in vivo animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide in lab experiments is its high selectivity for mGlu5 receptors. This allows researchers to specifically target this receptor subtype without affecting other receptors or signaling pathways. Additionally, this compound has been extensively characterized in terms of its pharmacological properties, which makes it a reliable tool for investigating the role of mGlu5 receptors in various physiological processes.
One limitation of using N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide is that it may not accurately reflect the physiological effects of endogenous mGlu5 receptor activation. This is because positive allosteric modulators like N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide can cause a prolonged and sustained activation of the receptor, which may not occur under normal physiological conditions. Additionally, the effects of N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide may be confounded by off-target effects or non-specific interactions with other proteins or signaling pathways.

Future Directions

There are several potential future directions for research involving N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide. One area of interest is the role of mGlu5 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential.
Another area of interest is the development of more selective and potent allosteric modulators of mGlu5 receptors. While N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide is highly selective for mGlu5 receptors, it is not particularly potent, and higher concentrations are often required to observe significant effects. Developing more potent compounds could improve the sensitivity and specificity of experiments involving mGlu5 receptors.
In conclusion, N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide is a highly selective positive allosteric modulator of mGlu5 receptors that has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate the activity of mGlu5 receptors in a variety of systems, and has been used to investigate the role of these receptors in a wide range of physiological processes. While N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide has several advantages as a research tool, there are also limitations and potential future directions for research in this area.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide involves several steps, including the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol, which is then reacted with 2-aminobenzoic acid to form N-(2-(2-chlorophenoxy)ethyl)-2-aminobenzoic acid. This intermediate is then converted to N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide through a series of reactions involving acyl chloride formation, amidation, and cyclization.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of mGlu5 receptors, which are involved in a wide range of physiological processes, including learning and memory, anxiety, depression, and addiction. N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide has been used in a variety of in vitro and in vivo studies to investigate the role of mGlu5 receptors in these processes.

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-14-6-2-4-8-17(14)23-12-11-20-18(22)16-10-9-13-5-1-3-7-15(13)21-16/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUOXWWEROHIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6999380

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